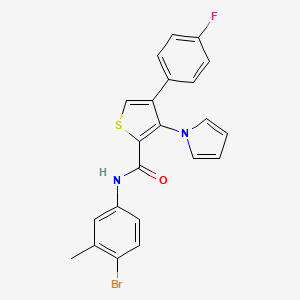
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-glycosyl-thiophene-2-carboxamides, involves the attachment of carbohydrate residues to the thiophene moiety, which has been shown to affect biological activity . Similarly, the synthesis of aromatic polyamides from diacid precursors demonstrates the versatility of aromatic compounds in forming polymers with high thermal stability . Although the exact synthesis of N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not detailed, these studies suggest that its synthesis would likely involve multiple steps, including the formation of amide bonds and the introduction of substituents onto the aromatic rings.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamides has been explored using X-ray crystallography and computational methods such as DFT and MP2 calculations . These analyses reveal that the s-cis conformation of the thiophene-2-carboxamide is more stable than the s-trans isomer. For the compound , the presence of substituents such as the 4-fluorophenyl and 1H-pyrrol-1-yl groups would likely influence the overall conformation and stability of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of thiophene-2-carboxamides and related compounds can be influenced by the substituents attached to the thiophene ring. For instance, the presence of glycosyl groups has been shown to affect the biological activity of these compounds . The bromo and fluoro substituents on the aromatic rings of the compound would also be expected to influence its chemical reactivity, potentially through mechanisms such as nucleophilic aromatic substitution or interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as aromatic polyamides, demonstrate solubility in organic solvents and the ability to form films, along with high thermal stability . These properties suggest that N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may also exhibit solubility in similar solvents and possess a degree of thermal stability, which could be relevant for its potential applications in materials science or as a pharmaceutical agent.
Applications De Recherche Scientifique
Nuclear Magnetic Resonance Applications
Bicyclic thiophene derivatives, including N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, have been utilized in nuclear magnetic resonance (NMR) studies. These derivatives have demonstrated unique spin coupling over six bonds due to a through-space mechanism, enhancing our understanding of molecular structures and interactions (Hirohashi, Inaba, & Yamamoto, 1976).
Synthetic Chemistry and Characterization
The compound has played a role in the synthesis and characterization of research chemicals. This includes the differentiation of isomers and understanding the mislabeling of research chemicals, which is crucial for accurate scientific communication and research progress (McLaughlin et al., 2016).
Cancer Research
In cancer research, derivatives of this compound have been identified as potent and selective inhibitors of specific kinases, contributing to the development of targeted cancer therapies. This includes the advancement of compounds into clinical trials due to favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Intramolecular Cyclization
The compound is also involved in the field of intramolecular cyclization, where it aids in the synthesis of heterocyclic compounds. This is pivotal for the development of new materials and pharmaceuticals (Danilyuk et al., 2016).
Radiopharmaceuticals
Furthermore, derivatives of this compound have been utilized in the synthesis of radiopharmaceuticals, specifically as radiotracers for studying cannabinoid receptors. This has implications for neuroimaging and the understanding of neurological diseases (Katoch-Rouse & Horti, 2003).
Antibacterial and Antifungal Research
Compounds derived from N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have shown antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Vasu et al., 2003).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2OS/c1-14-12-17(8-9-19(14)23)25-22(27)21-20(26-10-2-3-11-26)18(13-28-21)15-4-6-16(24)7-5-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHREHOXBTCNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

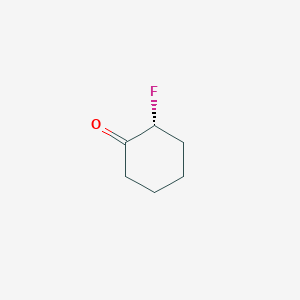
![(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B2488182.png)
![[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate](/img/structure/B2488184.png)

![3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2488187.png)
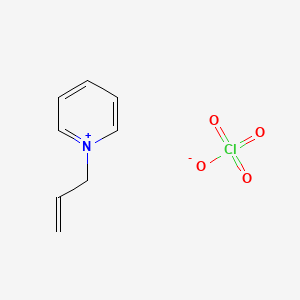
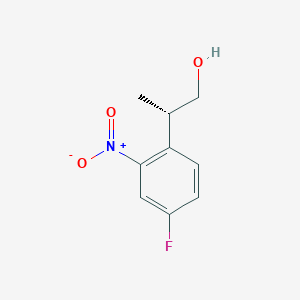
![(2R,3R,4R,5S,6S)-6-[(2S,3S,4R,5R,6R)-2-[[(3R,4aS,6aS,6bR,8aR,11R,12aS,14aS,14bR)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2488192.png)
![(4-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2488193.png)
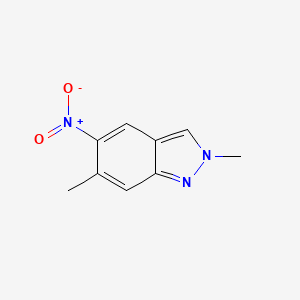
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)
